(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid
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Description
Synthesis Analysis
The synthesis of related cyclopentane derivatives often involves chirospecific synthetic methods or stereocontrolled processes. For instance, Bergmeier et al. (1993) and Chang et al. (1994) described methods for the synthesis of cyclopentane precursors for carbocyclic nucleosides, highlighting stereocontrolled synthesis and the importance of enantiopure starting materials. These methodologies may be adaptable for synthesizing (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid by emphasizing the control of stereochemistry during the synthesis process (Bergmeier, Cobas, & Rapoport, 1993); (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).
Molecular Structure Analysis
Kălmăn et al. (2002) and Cetina et al. (2003) have conducted studies on the crystal structures of cyclopentane carboxylic acids, providing insights into their molecular conformation and supramolecular assembly. These studies can offer a deep understanding of the molecular structure of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, including its conformational preferences and potential for supramolecular interactions (Kălmăn, Fábián, Argay, Bernáth, & Gyarmati, 2002); (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHGSWURBGPKQZ-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid |
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